Guanosine 2',3'-cyclic monophosphate sodium salt
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Overview
Description
Guanosine 2’,3’-cyclic monophosphate sodium salt is a cyclic phosphate ester of guanosine, where both the 2’- and 3’-hydroxy groups are esterified by phosphoric acid . This compound is a positional isomer of the natural second messenger 3’,5’-cyclic guanosine monophosphate . It has a molecular formula of C10H11N5O7PNa and a molecular weight of 367.19 g/mol .
Preparation Methods
The synthesis of guanosine 2’,3’-cyclic monophosphate sodium salt typically involves the cyclization of guanosine monophosphate. This process can be catalyzed by enzymes or achieved through chemical synthesis. The compound is often prepared in a lyophilized or crystallized sodium salt form . Industrial production methods may involve large-scale enzymatic reactions or chemical synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Guanosine 2’,3’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Hydrolysis: This reaction can break the cyclic phosphate ester bond, converting the compound into guanosine monophosphate.
Oxidation and Reduction: These reactions can modify the guanine base or the ribose moiety, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common reagents used in these reactions include acids, bases, and specific enzymes that catalyze the hydrolysis or cyclization processes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Guanosine 2’,3’-cyclic monophosphate sodium salt has diverse applications in scientific research:
Molecular Biology: It is used to study RNA catalytic cleavage and the role of cyclic nucleotides in cellular signaling pathways.
Neuroscience: The compound is involved in research on neuronal signaling and the regulation of neurotransmitter release.
Biochemistry: The compound serves as a model substrate for studying enzyme kinetics and the mechanisms of nucleotide-binding proteins.
Mechanism of Action
Guanosine 2’,3’-cyclic monophosphate sodium salt exerts its effects primarily through the activation of intracellular protein kinases. These kinases are activated in response to the binding of membrane-impermeable peptide hormones to the external cell surface . The activation of protein kinases leads to various downstream effects, including the relaxation of smooth muscle tissues and the regulation of ion channel conductance .
Comparison with Similar Compounds
Guanosine 2’,3’-cyclic monophosphate sodium salt is unique due to its specific cyclic phosphate ester structure. Similar compounds include:
Guanosine 3’,5’-cyclic monophosphate sodium salt: A natural second messenger involved in various cellular processes.
Adenosine 2’,3’-cyclic monophosphate sodium salt: Another cyclic nucleotide with similar properties but different biological roles.
Cytidine 2’,3’-cyclic monophosphate monosodium salt: A cyclic nucleotide used in similar research applications.
These compounds share structural similarities but differ in their specific biological functions and applications.
Properties
CAS No. |
15718-49-7 |
---|---|
Molecular Formula |
C10H12N5O7P |
Molecular Weight |
345.21 g/mol |
IUPAC Name |
9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
UASRYODFRYWBRC-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
SMILES |
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
physical_description |
Solid |
Related CAS |
15718-49-7 (mono-hydrochloride salt) |
Origin of Product |
United States |
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